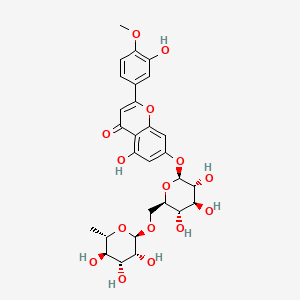

Diosmin

説明

Chronic venous insufficiency is a common condition the western population. Compression and pharmacotherapy are frequently used to manage chronic venous insufficiency, improving circulation and symptoms of venous disease. this compound is a bioflavonoid isolated from various plants or synthesized from [hesperidin]. It is used for the improvement of capillary fragility or venous insufficiency, including chronic venous insufficiency (CVI) and hemorrhoids. This compound is widely available over-the-counter and demonstrates a favourable a favorable safety profile.

This compound has been reported in Angelica gigas, Abies nephrolepis, and other organisms with data available.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) and is indicated for cardiovascular disease and has 6 investigational indications.

A bioflavonoid that strengthens vascular walls.

特性

IUPAC Name |

5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32O15/c1-10-21(32)23(34)25(36)27(40-10)39-9-19-22(33)24(35)26(37)28(43-19)41-12-6-14(30)20-15(31)8-17(42-18(20)7-12)11-3-4-16(38-2)13(29)5-11/h3-8,10,19,21-30,32-37H,9H2,1-2H3/t10-,19+,21-,22+,23+,24-,25+,26+,27+,28+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZSOSUNBTXMUFQ-YFAPSIMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC(=C(C=C5)OC)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC(=C(C=C5)OC)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4045892 | |

| Record name | Diosmin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4045892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

608.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

926.8±65.0 | |

| Record name | Diosmin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08995 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

520-27-4 | |

| Record name | Diosmin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=520-27-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diosmin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000520274 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diosmin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08995 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Diosmin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4045892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diosmin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.537 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Diosmin | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7QM776WJ5N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

277-278 | |

| Record name | Diosmin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08995 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

The Multifaceted Mechanism of Action of Diosmin in Chronic Venous Insufficiency: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular and physiological mechanisms underlying the therapeutic effects of diosmin in chronic venous insufficiency (CVI). It synthesizes data from preclinical and clinical research, outlines detailed experimental protocols, and presents visual representations of key biological pathways and experimental workflows to facilitate a deeper understanding for research and development purposes.

Core Mechanisms of Action of this compound in CVI

This compound, a naturally occurring flavonoid, exerts its therapeutic effects in CVI through a multi-pronged approach that addresses the primary pathophysiological aspects of the disease: impaired venous tone, insufficient lymphatic drainage, chronic inflammation, and microcirculatory dysfunction.[1]

Enhancement of Venous Tone

A cardinal feature of CVI is the loss of venous tone, leading to venous stasis and hypertension. This compound counteracts this by prolonging the vasoconstrictor effects of norepinephrine on the venous wall.[1] This action is believed to be mediated through:

-

Inhibition of Catechol-O-methyltransferase (COMT): By inhibiting COMT, an enzyme responsible for norepinephrine degradation, this compound increases the local bioavailability of this neurotransmitter, thereby enhancing venous constriction.

-

Increased Calcium Sensitivity: this compound has been shown to increase the sensitivity of venous smooth muscle contractile proteins to calcium, a critical element in muscle contraction, leading to improved venous tone.

Improvement of Lymphatic Drainage

Secondary lymphedema is a common complication of CVI, contributing significantly to limb edema. This compound improves lymphatic function by:

-

Increasing Lymphatic Contraction: It enhances the frequency and intensity of lymphatic vessel contractions, which propels lymph fluid more effectively.[1]

-

Reducing Lymphatic Permeability: this compound helps to maintain the integrity of the lymphatic capillary endothelium, reducing fluid leakage into the interstitial space.

Potent Anti-inflammatory Properties

Chronic inflammation is a key driver of the progression of CVI, leading to damage of venous valves and surrounding tissues. This compound exhibits significant anti-inflammatory activity by:

-

Inhibiting Pro-inflammatory Mediators: It reduces the synthesis and release of inflammatory molecules such as prostaglandins, thromboxanes, and key cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[1][2]

-

Suppressing Leukocyte Adhesion and Activation: this compound downregulates the expression of endothelial adhesion molecules, thereby inhibiting the adhesion, migration, and activation of leukocytes, which are central to the inflammatory cascade in CVI.

-

Antioxidant Activity: this compound acts as a scavenger of reactive oxygen species (ROS), mitigating oxidative stress-induced endothelial damage and inflammation.

Protection of the Microcirculation

Microvascular dysfunction in CVI leads to increased capillary permeability and subsequent edema and tissue damage. This compound improves microcirculatory health by:

-

Decreasing Capillary Hyperpermeability: It reinforces the capillary endothelium, reducing the leakage of fluid and macromolecules into the surrounding tissue.[1]

-

Increasing Capillary Resistance: this compound enhances the structural integrity of the capillary network, making it more resilient to the elevated pressures characteristic of CVI.[2]

Quantitative Data Presentation

The following tables summarize quantitative data from clinical studies investigating the effects of this compound in patients with chronic venous insufficiency.

Table 1: Effect of this compound on Plasma Levels of Inflammatory and Angiogenic Markers in CVI Patients

| Marker | Baseline (Mean ± SD) | After 3 Months of this compound Treatment (1200 mg/day) (Mean ± SD) | p-value | Reference |

| Pro-inflammatory & Pro-angiogenic Factors | ||||

| TNF-α (pg/mL) | 875.5 ± 568.4 | 355.7 ± 120.3 | < 0.001 | [2] |

| IL-6 (ng/mL) | 23.4 ± 8.1 | 15.9 ± 5.9 | < 0.01 | [2] |

| VEGF-A (pg/mL) | 78.9 ± 38.2 | 55.4 ± 24.1 | < 0.05 | [2] |

| VEGF-C (pg/mL) | 567.8 ± 174.2 | 382.1 ± 45.3 | < 0.05 | [2] |

| FGF2 (ng/mL) | 487.6 ± 289.8 | 311.2 ± 154.2 | < 0.01 | [2] |

| Anti-angiogenic Factor | ||||

| Angiostatin (ng/mL) | 88.1 ± 18.9 | 105.4 ± 22.3 | < 0.05 | [2] |

Table 2: Clinical Outcome Measures in CVI Patients Treated with this compound

| Outcome Measure | Baseline (Mean ± SD) | After 3 Months of this compound Treatment (1200 mg/day) (Mean ± SD) | p-value | Reference |

| Leg Circumference (cm) | 30.74 ± 0.58 | 29.11 ± 0.39 | < 0.05 | [2] |

| Pain Score (Visual Analog Scale, 0-10) | 1.8 ± 0.9 | 1.1 ± 0.8 | Not Specified | [2] |

Experimental Protocols

This section provides detailed methodologies for key experimental procedures used to elucidate the mechanism of action of this compound.

Isolated Vein Contraction Assay

Objective: To determine the direct effect of this compound on venous smooth muscle contractility.

Methodology:

-

Tissue Preparation: Human saphenous vein segments are obtained from patients undergoing varicose vein surgery. The veins are cleaned of adipose and connective tissue and cut into 3-5 mm rings.

-

Organ Bath Setup: The venous rings are suspended between two stainless steel hooks in a 10 mL organ bath filled with Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.1). The solution is maintained at 37°C and continuously gassed with 95% O2 and 5% CO2.

-

Tension Recording: One hook is fixed to the bottom of the organ bath, and the other is connected to an isometric force transducer to record changes in tension.

-

Experimental Protocol: a. The rings are equilibrated for 90 minutes under a resting tension of 2 g, with the Krebs-Henseleit solution changed every 15 minutes. b. The viability of the venous rings is assessed by contracting them with a high concentration of potassium chloride (e.g., 80 mM). c. After washing and returning to baseline tension, a cumulative concentration-response curve to a standard agonist like norepinephrine (10⁻⁹ to 10⁻⁵ M) is established. d. The rings are then incubated with this compound (e.g., 10⁻⁶ M) for 30 minutes, and the concentration-response curve to norepinephrine is repeated.

-

Data Analysis: The contractile responses are expressed as a percentage of the maximal contraction induced by potassium chloride. The potency (EC50) and efficacy (Emax) of norepinephrine in the absence and presence of this compound are calculated and compared.

Lymphoscintigraphy Protocol for Assessing Lymphatic Drainage

Objective: To quantitatively evaluate the effect of this compound on lymphatic flow.

Methodology:

-

Radiopharmaceutical: 99mTc-nanocolloidal human serum albumin is used as the radiotracer.

-

Patient Protocol: a. Patients are studied before and after a treatment period with this compound (e.g., 3-6 months). b. The patient lies in a supine position. c. A dose of approximately 185 MBq of the radiotracer in a volume of 0.2 mL is injected subcutaneously into the first interdigital space of both feet.

-

Image Acquisition: a. Dynamic imaging of the lower limbs is performed for the first 30 minutes post-injection using a large field-of-view gamma camera. b. Static images of the lower limbs, inguinal, and iliac regions are acquired at 1, 2, and 4 hours post-injection.

-

Quantitative Analysis: a. Regions of interest (ROIs) are drawn around the injection sites and the inguinal lymph nodes. b. The clearance rate of the radiotracer from the injection site is calculated as a percentage of the initial activity. c. The percentage of the injected dose that accumulates in the inguinal lymph nodes at each time point is determined. d. The transport index, a semi-quantitative measure of lymphatic function, can be calculated based on the timing of lymph node visualization and the pattern of lymphatic drainage.[3]

In Vitro Endothelial Permeability Assay

Objective: To measure the effect of this compound on the permeability of an endothelial cell monolayer.

Methodology:

-

Cell Culture: Human umbilical vein endothelial cells (HUVECs) are seeded at a density of 5 x 10⁴ cells/cm² on collagen-coated, microporous polycarbonate membranes of Transwell inserts (e.g., 0.4 µm pore size).

-

Monolayer Formation: The cells are cultured for 3-5 days to form a confluent monolayer. The integrity of the monolayer is confirmed by measuring the transendothelial electrical resistance (TEER) using a voltmeter.

-

Treatment: The HUVEC monolayers are pre-incubated with various concentrations of this compound (e.g., 1-100 µM) for 24 hours.

-

Permeability Measurement: a. A permeability-inducing agent (e.g., vascular endothelial growth factor (VEGF) or histamine) is added to the lower chamber. b. A fluorescent tracer molecule, such as fluorescein isothiocyanate (FITC)-dextran (40 kDa), is added to the upper chamber. c. After 1 hour of incubation at 37°C, samples are taken from the lower chamber, and the fluorescence is measured using a microplate reader.

-

Data Analysis: The amount of FITC-dextran that has traversed the monolayer is calculated from a standard curve. The permeability is expressed as a percentage of the control (cells treated with the permeability-inducing agent but without this compound).

Visualizing Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and the workflows for the experimental protocols.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Effect of this compound Administration in Patients with Chronic Venous Disorders on Selected Factors Affecting Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Procedural Recommendations for Lymphoscintigraphy in the Diagnosis of Peripheral Lymphedema: the Genoa Protocol - PMC [pmc.ncbi.nlm.nih.gov]

Diosmin: A Comprehensive Technical Guide on its Biological Activities and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diosmin, a naturally occurring flavonoid glycoside found predominantly in citrus fruits, has garnered significant scientific interest due to its wide array of pharmacological activities. Initially recognized for its venotonic and vasoprotective properties, extensive research has unveiled its potential in mitigating a variety of pathological conditions. This technical guide provides an in-depth overview of the biological activities of this compound, including its anti-inflammatory, antioxidant, anti-cancer, anti-diabetic, and neuroprotective effects. Detailed experimental protocols for key assays, quantitative data from preclinical and clinical studies, and visualizations of the core signaling pathways modulated by this compound are presented to facilitate further research and drug development endeavors.

Pharmacokinetics and Metabolism

Upon oral administration, this compound is not directly absorbed. It is first hydrolyzed by intestinal microflora to its aglycone form, diosmetin.[1][2] Diosmetin is then absorbed and undergoes further metabolism.[1] The plasma elimination half-life of diosmetin is extensive, ranging from 26 to 43 hours.[1] The primary route of elimination for this compound's metabolites is through urine, mainly as glucuronic acid conjugates, while this compound and diosmetin themselves are not detected in urine.

Biological Activities and Therapeutic Potential

Anti-inflammatory Activity

This compound exhibits potent anti-inflammatory properties by modulating key inflammatory signaling pathways and reducing the production of pro-inflammatory mediators.

Mechanism of Action:

-

Inhibition of NF-κB Pathway: this compound has been shown to inhibit the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.[3] It achieves this by preventing the phosphorylation and subsequent degradation of IκB-α, which in turn blocks the nuclear translocation of the NF-κB p65 subunit.[4]

-

Downregulation of Pro-inflammatory Cytokines: By inhibiting the NF-κB pathway, this compound effectively reduces the expression and release of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[1][5][6][7]

-

Inhibition of Inflammatory Enzymes: this compound can also suppress the activity of enzymes involved in the inflammatory cascade, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[8][9]

Quantitative Data on Anti-inflammatory Effects:

| Parameter | Cell/Model System | Treatment/Concentration | Observed Effect | Reference(s) |

| TNF-α, IL-6, IL-1β secretion | LPS-stimulated BV2 microglial cells | This compound | Significant suppression | [10] |

| TNF-α, IL-6, IL-1β, COX-2 levels | HFD-fed mice liver | This compound | Significant reduction | [6] |

| TNF-α, COX-II, MPO levels | Acetic acid-induced ulcerative colitis in rats | This compound | Significant reduction | [8] |

| IL-6, IL-17, TNF-α, NF-κB mRNA | LPS-induced lung injury in mice | This compound (50 and 100 mg/kg) | Marked decrease in expression | [5] |

Antioxidant Activity

This compound demonstrates significant antioxidant properties, both through direct radical scavenging and by enhancing the endogenous antioxidant defense systems.

Mechanism of Action:

-

Radical Scavenging: While some studies suggest a moderate direct free-radical scavenging activity, others indicate that its primary antioxidant effects are mediated through other mechanisms.[11][12][13]

-

Upregulation of Antioxidant Enzymes: this compound has been shown to increase the activity of key antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[14]

-

Reduction of Oxidative Stress Markers: Treatment with this compound leads to a decrease in markers of oxidative stress, including malondialdehyde (MDA), a product of lipid peroxidation.[8][10]

Quantitative Data on Antioxidant Effects:

| Assay | Compound | IC50 Value/Observed Effect | Reference(s) |

| DPPH Radical Scavenging | Diosgenin | 46.14 µg/mL | [15] |

| ABTS Radical Scavenging | Diosgenin | 35.17 µg/mL | [15] |

| Cellular Antioxidant Enzyme Activity (SOD, CAT) | H2O2-exposed endothelial cells | This compound (200–250 µM) | Significant increase in activity |

| Malondialdehyde (MDA) Level | H2O2-exposed endothelial cells | This compound (250 µM) | Decreased to near control levels |

Anti-Cancer Activity

This compound has emerged as a promising candidate in oncology due to its ability to inhibit cancer cell proliferation, induce apoptosis, and prevent metastasis through the modulation of various signaling pathways.

Mechanism of Action:

-

Induction of Apoptosis: this compound can trigger programmed cell death in various cancer cell lines by upregulating pro-apoptotic proteins like p53, Bax, and caspases (caspase-3 and -9), while downregulating the anti-apoptotic protein Bcl-2.[16]

-

Cell Cycle Arrest: It can halt the progression of the cell cycle, often at the G2/M checkpoint, by modulating the expression of cell cycle regulatory proteins.[17]

-

Inhibition of Signaling Pathways: this compound has been shown to inhibit critical signaling pathways involved in cancer cell growth and survival, including the PI3K/Akt/mTOR and MAPK/ERK pathways.[18]

-

Anti-Metastatic Effects: It can reduce the expression of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are crucial for cancer cell invasion and metastasis.[16]

Quantitative Data on Anti-Cancer Effects:

| Cell Line | Cancer Type | IC50 Value | Reference(s) |

| A431 | Skin Cancer | 45 µg/ml | [16][19] |

| 4T1 | Breast Cancer | 387 µM | [17] |

Anti-Diabetic Activity

This compound exhibits therapeutic potential in the management of diabetes and its complications through multiple mechanisms.

Mechanism of Action:

-

Blood Glucose Regulation: Studies have shown that this compound can help in lowering blood glucose levels.[14][20]

-

Inhibition of Carbohydrate-Digesting Enzymes: this compound can inhibit the activity of α-glucosidase and α-amylase, enzymes responsible for the breakdown of carbohydrates, thereby reducing postprandial hyperglycemia.[21]

-

Improvement of Insulin Sensitivity: It has been observed to improve insulin sensitivity and stimulate glucose absorption in cells.[14]

-

Amelioration of Diabetic Complications: this compound has shown protective effects against diabetic neuropathy.[22][20]

Quantitative Data on Anti-Diabetic Effects:

| Parameter | Model System | Treatment/Concentration | Observed Effect | Reference(s) | |---|---|---|---| | Fasting Blood Glucose | Nicotinamide/Streptozotocin-Induced Diabetic Rats | this compound (10 mg/kg) | Marked decrease |[14] | | HbA1c | Type 1 Diabetic Patients | Daflon 500 (90% this compound) | Decrease from 8.85% to 8.47% |[23] | | α-amylase inhibition | In vitro | V. arctostaphylos extract (containing flavonoids) | IC50 = 0.53 mg/mL |[2] | | α-glucosidase inhibition | In vitro | Flavonoids | Potent inhibition, some with IC50 values lower than acarbose |[24] |

Neuroprotective Effects

This compound has demonstrated neuroprotective properties in various models of neurological disorders, primarily through its anti-inflammatory and antioxidant activities.

Mechanism of Action:

-

Reduction of Neuroinflammation: this compound can cross the blood-brain barrier and reduce the levels of pro-inflammatory cytokines like TNF-α in the brain.[16][19][25]

-

Amelioration of Oxidative Stress: It mitigates oxidative stress in neuronal cells, which is a key factor in the pathogenesis of neurodegenerative diseases.[1][25]

-

Improvement of Cognitive Function: In animal models, this compound has been shown to improve memory and motor coordination.[19][25]

Quantitative Data on Neuroprotective Effects:

| Model System | Treatment | Observed Effect | Reference(s) |

| Rotenone-induced Parkinson's disease in rats | This compound (200 mg/kg) | Prevented motor impairment and histological damage | [1] |

| Scopolamine-induced cognitive impairment in rats | This compound (50 and 100 mg/kg) | Significantly reversed LTP impairment and improved memory | [19] |

| Traumatic brain injury in rats | This compound (100 mg/kg) | Significantly improved neurological scores and memory | [16] |

Therapeutic Applications in Clinical Practice

Chronic Venous Insufficiency (CVI)

This compound, often in combination with hesperidin, is widely used for the treatment of CVI. It improves venous tone, reduces capillary hyperpermeability, and has anti-inflammatory effects, leading to a significant reduction in symptoms like leg pain, heaviness, and swelling.[21][26][27][28][29]

Quantitative Data from CVI Clinical Trials:

| Study Parameter | Treatment | Duration | Outcome | Reference(s) |

| Global Symptom Intensity (VAS) | Non-micronized this compound 600 mg vs. MPFF 1000 mg | 6 months | ~50% reduction in basal symptom intensity for both | [26] |

| Leg Pain Intensity (VAS) | Non-micronized this compound vs. MPFF | - | Significant and equivalent reduction in both groups | [26] |

| Leg Circumference | µsmin® Plus (low-dose this compound) | 8 weeks | Significant reduction compared to placebo | [28] |

| Quality of Life (GIS) | µsmin® Plus (low-dose this compound) | 8 weeks | Significant improvement compared to placebo | [28] |

Hemorrhoidal Disease

This compound is effective in the management of both acute and chronic hemorrhoids. It reduces pain, bleeding, and inflammation, and can also be beneficial in post-hemorrhoidectomy recovery.[25][30]

Quantitative Data from Hemorrhoid Clinical Trials:

| Study Parameter | Treatment | Duration | Outcome | Reference(s) |

| Pain Reduction | Purified this compound | 1 week | 79% reduction | |

| Bleeding Reduction | Purified this compound | 1 week | 67% reduction | |

| Pain Reduction | Purified this compound | 2 weeks | 98% reduction | |

| Bleeding Reduction | Purified this compound | 2 weeks | 86% reduction | |

| Post-hemorrhoidectomy Pain | This compound | - | Significantly less pain at 6 and 12 hours, and on days 1, 2, 7, 10, and 14 post-surgery |

Key Signaling Pathways Modulated by this compound

The diverse biological activities of this compound are a result of its ability to modulate several key intracellular signaling pathways.

NF-κB Signaling Pathway

PI3K/Akt/mTOR Signaling Pathway

MAPK/ERK Signaling Pathway

Detailed Experimental Protocols

Cell Viability Assessment: MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound (or diosmetin) and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[3]

Antioxidant Capacity Determination: DPPH Radical Scavenging Assay

Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is based on the measurement of the scavenging capacity of antioxidants towards the stable DPPH radical. In the presence of an antioxidant, the purple color of DPPH fades, and the change in absorbance is measured spectrophotometrically.

Protocol:

-

Preparation of Solutions: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Prepare serial dilutions of this compound and a standard antioxidant (e.g., ascorbic acid or Trolox) in methanol.

-

Reaction Mixture: In a 96-well plate, add a specific volume of the this compound/standard solution to the DPPH solution. A control containing only methanol and the DPPH solution should also be prepared.

-

Incubation: Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of the solutions at 517 nm.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC50 value is then determined.[6][18][27][29][30]

Protein Expression Analysis: Western Blotting for NF-κB Pathway

Principle: Western blotting is a technique used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein.

Protocol:

-

Cell Lysis and Protein Quantification: Treat cells with this compound and/or an inflammatory stimulus (e.g., LPS). Lyse the cells to extract proteins and determine the protein concentration of each sample.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-IκBα, p65 subunit of NF-κB) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities to determine the relative expression levels of the target proteins.[17][31]

Conclusion

This compound is a multifaceted flavonoid with a well-documented safety profile and a broad spectrum of biological activities that hold significant therapeutic promise. Its anti-inflammatory, antioxidant, anti-cancer, anti-diabetic, and neuroprotective effects are underpinned by its ability to modulate critical cellular signaling pathways. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of this compound for a range of human diseases. Further well-designed clinical trials are warranted to fully elucidate its efficacy and establish optimal therapeutic regimens for various conditions.

References

- 1. The potential neuroprotective effect of this compound in rotenone-induced model of Parkinson's disease in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Enzyme Assay Guided Isolation of an α-Amylase Inhibitor Flavonoid from Vaccinium arctostaphylos Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 6. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-Inflammatory Properties of the Citrus Flavonoid Diosmetin: An Updated Review of Experimental Models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. This compound ameliorates LPS-induced depression-like behaviors in mice: Inhibition of inflammation and oxidative stress in the prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Antioxidant Potential of this compound and Diosmetin against Oxidative Stress in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Anti-Inflammatory and Antioxidant Effects of Diosmetin-3-O-β-d-Glucuronide, the Main Metabolite of this compound: Evidence from Ex Vivo Human Skin Models - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound Potentiates the Antidiabetic Effects of Linagliptin in Nicotinamide/Streptozotocin-Induced Diabetic Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 15. recentscientific.com [recentscientific.com]

- 16. This compound improved cognitive deficit and amplified brain electrical activity in the rat model of traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. This compound is neuroprotective in a rat model of scopolamine-induced cognitive impairment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Flavonoids as dual-target inhibitors against α-glucosidase and α-amylase: a systematic review of in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. The effect of flavonoid treatment on the glycation and antioxidant status in Type 1 diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. α-Glucosidase inhibition by flavonoids: an in vitro and in silico structure–activity relationship study - PMC [pmc.ncbi.nlm.nih.gov]

- 25. The neuroprotective effects of hesperidin and this compound in neurological disorders via targeting various signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 26. texaschildrens.org [texaschildrens.org]

- 27. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 28. researchgate.net [researchgate.net]

- 29. mdpi.com [mdpi.com]

- 30. benchchem.com [benchchem.com]

- 31. NF-kappa B, NF-{kappa}B, NF-kB, Nuclear Factor-Kappa B, Activation Assay Kit (Part No. NFKB-1) [fivephoton.com]

The Antioxidant Properties of Diosmin: An In-Vitro Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the antioxidant properties of diosmin as demonstrated in various in-vitro studies. This compound, a naturally occurring flavonoid glycoside found predominantly in citrus fruits, has garnered significant scientific interest for its potent therapeutic effects, which are largely attributed to its ability to counteract oxidative stress. This document synthesizes key findings, presents quantitative data, details experimental methodologies, and visualizes the underlying molecular pathways to offer a comprehensive resource for the scientific community.

Mechanisms of Antioxidant Action

In-vitro research reveals that this compound's antioxidant activity is not primarily mediated by direct radical scavenging, an activity which some studies have found to be moderate or minor.[1][2][3][4] Instead, its principal mechanism involves the modulation of endogenous cellular antioxidant systems and key signaling pathways.

Enhancement of Endogenous Antioxidant Enzymes

A primary mechanism of this compound's protective effect is its ability to bolster the cell's own antioxidant defenses. Studies consistently show that pre-treatment with this compound restores the activity of crucial antioxidant enzymes that are suppressed by oxidative stressors like hydrogen peroxide (H₂O₂).[1][5][6] The key enzymes affected are:

-

Superoxide Dismutase (SOD): Responsible for converting superoxide anions into hydrogen peroxide.[1][7] this compound enhances SOD activity, reducing the levels of this highly reactive radical.[8][9]

-

Catalase (CAT): Catalyzes the decomposition of hydrogen peroxide into water and oxygen, thus neutralizing its potential to form more dangerous radicals.[1][7] this compound treatment has been shown to significantly increase CAT activity.[8][9]

-

Glutathione Peroxidase (GPx): Works in concert with catalase to reduce hydrogen peroxide and lipid hydroperoxides, utilizing glutathione (GSH) as a reducing substrate.[1][8]

Inhibition of Lipid Peroxidation

Oxidative stress inflicts significant damage on cellular membranes through lipid peroxidation. Malondialdehyde (MDA) is a key end-product of this process and serves as a reliable biomarker for oxidative damage.[1][5] Multiple in-vitro studies have demonstrated that this compound effectively reduces the accumulation of MDA in cells subjected to oxidative stress, thereby preserving cell membrane integrity and function.[1][8][10]

Modulation of Cellular Signaling Pathways

This compound exerts its antioxidant effects by influencing complex signaling networks that regulate cellular responses to oxidative stress and inflammation.

-

Nrf2/ARE Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under normal conditions, it is bound by Keap1. Upon exposure to oxidative stress, Nrf2 is released, translocates to the nucleus, and activates the Antioxidant Response Element (ARE), leading to the transcription of a suite of protective genes, including those for antioxidant enzymes like heme oxygenase-1 (HO-1).[11][12] Diosmetin, the aglycone of this compound, has been shown to activate the Nrf2 pathway, promoting the expression of these cytoprotective enzymes.[11][13]

-

MAPK and NF-κB Pathways: The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways are critically involved in inflammatory responses often triggered by oxidative stress.[1][8] Some research suggests that this compound's antioxidant effects may be linked to its ability to modulate the MAPK pathway, including proteins like p38, JNK, and ERK.[1][10] By inhibiting the activation of NF-κB, this compound can also downregulate the expression of pro-inflammatory mediators such as TNF-α and IL-1β, further mitigating cellular damage.[3][8]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on key markers of oxidative stress in human brain microvascular endothelial cells (HBMVEC) challenged with hydrogen peroxide (H₂O₂), as reported in literature.[1]

Table 1: Effect of this compound Pre-treatment on Antioxidant Enzyme Activity in H₂O₂-Stressed Endothelial Cells

| Enzyme | This compound Concentration (µM) | Relative Activity (% of Control) |

| SOD | 200 | Significantly Increased vs. H₂O₂ |

| 250 | Significantly Increased vs. H₂O₂ | |

| CAT | 200 | Significantly Increased vs. H₂O₂ |

| 250 | Significantly Increased vs. H₂O₂ | |

| GPx | 250 | Minor Increase vs. H₂O₂ |

Data synthesized from descriptions of results presented in scientific literature.[1]

Table 2: Effect of this compound Pre-treatment on Lipid Peroxidation in H₂O₂-Stressed Endothelial Cells

| Biomarker | This compound Concentration (µM) | Relative Concentration (% of Control) |

| MDA | 250 | Decreased almost to control levels |

Data synthesized from descriptions of results presented in scientific literature.[1]

Experimental Protocols

The following are detailed methodologies for key in-vitro experiments used to assess the antioxidant properties of this compound.

Cell Culture and Treatment

-

Cell Line: Human Brain Microvascular Endothelial Cells (HBMVEC) or other relevant cell lines (e.g., HepG2) are commonly used.[14]

-

Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere of 5% CO₂.

-

Experimental Procedure: Cells are seeded in multi-well plates. Once confluent, they are pre-incubated with various concentrations of this compound (e.g., up to 250 µM) for a specified period (e.g., 24 hours).[1] Subsequently, oxidative stress is induced by adding a stressor like hydrogen peroxide (H₂O₂) for a defined duration before proceeding to endpoint assays.[1][6]

Intracellular Reactive Oxygen Species (ROS) Assay

-

Method: The 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) assay is frequently used.[1]

-

Principle: H₂DCFDA is a cell-permeable, non-fluorescent probe. Inside the cell, it is deacetylated by cellular esterases to H₂DCF, which is then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Protocol: After treatment, cells are washed with phosphate-buffered saline (PBS) and incubated with H₂DCFDA solution in the dark. The fluorescence intensity, which is directly proportional to the intracellular ROS level, is measured using a fluorescence microplate reader or flow cytometer.

Antioxidant Enzyme Activity Assays

-

Cell Lysate Preparation: Following treatment, cells are washed, harvested, and lysed using a suitable buffer to release intracellular proteins. The total protein concentration is determined using a method like the Bradford assay to normalize enzyme activity.

-

Superoxide Dismutase (SOD) Activity: Commercial assay kits are typically used. The principle often involves an enzyme that generates superoxide radicals, and a detector molecule that reacts with the radicals to produce a colored product. SOD in the sample competes for the superoxide radicals, inhibiting the colorimetric reaction. The percentage of inhibition is proportional to the SOD activity.[15]

-

Catalase (CAT) Activity: The assay measures the decomposition of a known concentration of H₂O₂ by the catalase in the cell lysate. The rate of H₂O₂ disappearance is monitored spectrophotometrically at 240 nm. One unit of catalase activity is defined as the amount of enzyme that decomposes 1 µmol of H₂O₂ per minute.[16]

-

Glutathione Peroxidase (GPx) Activity: This assay typically involves a coupled reaction. GPx catalyzes the reduction of an organic hydroperoxide by glutathione (GSH), producing oxidized glutathione (GSSG). Glutathione reductase (GR) then reduces GSSG back to GSH, consuming NADPH in the process. The rate of NADPH disappearance is monitored spectrophotometrically at 340 nm and is proportional to the GPx activity.[17]

Lipid Peroxidation (MDA) Assay

-

Method: The Thiobarbituric Acid Reactive Substances (TBARS) assay is the most common method.

-

Principle: Malondialdehyde (MDA), a product of lipid peroxidation, reacts with thiobarbituric acid (TBA) under high temperature and acidic conditions to form a pink-colored MDA-TBA adduct.

-

Protocol: Cell lysates are mixed with TBA reagent and incubated at high temperature (e.g., 95°C). After cooling, the absorbance of the resulting colored solution is measured spectrophotometrically (around 532 nm). The MDA concentration is calculated using a standard curve prepared with an MDA standard.[1]

Visualizations: Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the experimental processes and molecular mechanisms discussed.

Caption: A flowchart of a typical in-vitro experiment to assess this compound's antioxidant effects.

Caption: this compound's mechanism via Nrf2 activation and inflammatory pathway inhibition.

Conclusion

The in-vitro evidence strongly supports the role of this compound as a potent antioxidant agent. Its efficacy stems not from direct radical scavenging but from its sophisticated ability to enhance the endogenous antioxidant enzyme machinery, prevent lipid peroxidation, and modulate critical cellular signaling pathways like Nrf2, MAPK, and NF-κB.[1][8][13] These findings highlight this compound's potential as a therapeutic agent for mitigating the cellular damage underlying numerous oxidative stress-related disorders and provide a solid foundation for further research and drug development.[5][6]

References

- 1. Antioxidant Potential of this compound and Diosmetin against Oxidative Stress in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Anti-Inflammatory and Antioxidant Effects of Diosmetin-3-O-β-d-Glucuronide, the Main Metabolite of this compound: Evidence from Ex Vivo Human Skin Models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-Inflammatory and Antioxidant Effects of Diosmetin-3-O-β-d-Glucuronide, the Main Metabolite of this compound: Evidence from Ex Vivo Human Skin Models [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Antioxidant Potential of this compound and Diosmetin against Oxidative Stress in Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Potential and Therapeutic Roles of this compound in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. eudoxuspress.com [eudoxuspress.com]

- 9. Critical Properties of this compound | Encyclopedia MDPI [encyclopedia.pub]

- 10. mdpi.com [mdpi.com]

- 11. Diosmetin alleviates cerebral ischemia-reperfusion injury through Keap1-mediated Nrf2/ARE signaling pathway activation and NLRP3 inflammasome inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Targeting KEAP1/Nrf2, AKT, and PPAR-γ signals as a potential protective mechanism of this compound against gentamicin-induced nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. This compound or Hesperidin? Comparison of Antioxidative Action of Two Venoactive Flavonoids in Type 1 Diabetic Rats [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. In vitro evaluation of glutathione peroxidase (GPx)-like activity and antioxidant properties of an organoselenium compound [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Diosmin from Citrus Sources

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the extraction of hesperidin from citrus sources, its subsequent conversion to diosmin, and the purification and micronization of the final product. Quantitative data is summarized for easy comparison, and experimental workflows and relevant signaling pathways are visualized to aid in comprehension.

Introduction

This compound is a flavonoid glycoside commonly found in citrus fruits. It is widely used in the pharmaceutical industry for its venotonic and anti-inflammatory properties, primarily in the treatment of chronic venous insufficiency and hemorrhoids.[1] While this compound can be directly extracted from some plant sources, it is more commonly synthesized from the more abundant citrus flavonoid, hesperidin.[2][3] The poor aqueous solubility of this compound necessitates micronization to improve its bioavailability.[4][5] This document outlines the key procedures for obtaining high-purity, micronized this compound from citrus waste, a valuable process for the pharmaceutical and nutraceutical industries.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

| Solvent | Temperature (K) | Mole Fraction Solubility (x10⁻⁶) |

| Water | 298.15 | 1.25 |

| Ethanol | 298.15 | 2.57 |

| Isopropyl Alcohol | 298.15 | 3.95 |

| PEG-400 | 298.15 | 847 |

| β-Cyclodextrin (0.02 M) | 298.15 | 1850 |

Data sourced from a study on the solubility of this compound in pure solvents and a β-cyclodextrin solution.

Table 2: Comparison of Hesperidin to this compound Conversion Methods

| Method | Key Reagents | Solvent | Temperature (°C) | Reaction Time (hours) | Yield (%) | Purity (%) | Reference |

| Traditional Method | Iodine, Sodium Hydroxide | Pyridine | 100 | 5 | 66-75 | >90 | [3][6] |

| Modified Method | Iodine, Sodium Hydroxide | Morpholine:Methanol (9:1) | 85-90 | 9 | Not Specified | Not Specified | [7] |

| Green Chemistry Approach | Iodine | Ionic Liquids (e.g., [BMIM]BF4) | 68-70 | 6 | up to 99 | Not Specified | [6] |

| Solvent-Free Method | Acetic Anhydride, H₂O₂, Sodium Iodide | Aqueous | Not Specified | Not Specified | 77 | 90 | [8] |

Table 3: Hesperidin Extraction Yields from Citrus Peels

| Citrus Source | Extraction Method | Solvent | Temperature (°C) | Time | Yield | Reference |

| Orange Peel | Solvent Extraction | 80% Ethanol | 35 | 30 min | 1.968 g GAE/100g | [9] |

| Orange Peel | Ultrasound-Assisted | 4:1 Ethanol:Water | 40 | 30 min | 205.2 mg/100g FW | [10] |

| Mexican Lime Peel | Hydroalcoholic Extraction | 60% Ethanol | 50 | 100 min | 2.25 mg/g dry peel | [11] |

GAE: Gallic Acid Equivalents; FW: Fresh Weight.

Experimental Protocols

Protocol 1: Extraction of Hesperidin from Citrus Peel Waste

This protocol details a conventional solvent extraction method for obtaining hesperidin from dried citrus peels.

Materials and Equipment:

-

Dried and powdered citrus peels (e.g., orange, lemon)

-

Petroleum ether (40-60°C)

-

Methanol

-

Soxhlet extraction apparatus

-

Rotary evaporator

-

Filtration apparatus (Buchner funnel, filter paper)

-

Beakers, flasks, and other standard laboratory glassware

Procedure:

-

Defatting: Place 250 g of dried citrus peel powder into the thimble of a Soxhlet extractor. Extract with 800 mL of petroleum ether for 4 hours to remove oils and lipids.[9]

-

Hesperidin Extraction: After defatting, remove the thimble and allow the powder to air dry to remove residual petroleum ether. Place the defatted powder back into the Soxhlet apparatus and extract with 800 mL of methanol. Continue the extraction until the solvent running through the siphon is colorless.[9]

-

Concentration: Concentrate the methanolic extract using a rotary evaporator until the volume is reduced to approximately 100-150 mL.

-

Crystallization: Cool the concentrated extract in an ice bath to induce crystallization of hesperidin. Allow to stand for several hours, or overnight, to maximize crystal formation.

-

Isolation and Washing: Filter the crude hesperidin crystals using a Buchner funnel. Wash the crystals with cold methanol to remove soluble impurities.

-

Drying: Dry the purified hesperidin crystals in a vacuum oven at 60°C until a constant weight is achieved.

Protocol 2: Conversion of Hesperidin to this compound

This protocol describes a common laboratory-scale method for the synthesis of this compound from hesperidin using an iodine-mediated dehydrogenation reaction.

Materials and Equipment:

-

Hesperidin

-

Iodine (I₂)

-

Sodium hydroxide (NaOH)

-

Pyridine

-

Methanol

-

Acetic acid

-

Round-bottom flask with reflux condenser

-

Heating mantle with magnetic stirrer

-

Filtration apparatus

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 10 g of hesperidin in 70 mL of pyridine.[6]

-

Addition of Reagents: To the stirred solution, add 4.5 g of iodine and a solution of 1 g of sodium hydroxide in a small amount of water.[6]

-

Dehydrogenation: Heat the reaction mixture to 100°C and maintain under reflux with continuous stirring for 5 hours.[6] Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Precipitation: After the reaction is complete, cool the mixture in an ice bath overnight to allow for the precipitation of crude this compound.

-

Isolation of Crude this compound: Filter the precipitate and wash thoroughly with deionized water to remove pyridine and other water-soluble impurities.

-

Purification by Acid-Base Treatment: a. Dissolve the crude this compound in a 5% aqueous solution of sodium hydroxide. b. Filter the solution to remove any insoluble impurities. c. Acidify the filtrate with acetic acid to a pH of 6-7 to precipitate the purified this compound.[8]

-

Final Washing and Drying: Filter the purified this compound, wash with deionized water, followed by a wash with cold methanol. Dry the final product in a vacuum oven at 60°C.

Protocol 3: Purification of this compound by Recrystallization

This protocol is for the further purification of crude this compound to achieve higher purity.

Materials and Equipment:

-

Crude this compound

-

Dimethylformamide (DMF)

-

Deionized water

-

Heating mantle with magnetic stirrer

-

Filtration apparatus

-

Standard laboratory glassware

Procedure:

-

Dissolution: In a flask, dissolve 10 g of crude this compound in 180 mL of dimethylformamide (DMF). Heat the mixture to 90-95°C with stirring until a clear solution is obtained.[12]

-

Crystallization: While maintaining the temperature, slowly add 90 mL of hot deionized water to the solution. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete the crystallization process.

-

Isolation: Filter the recrystallized this compound using a Buchner funnel.

-

Washing and Drying: Wash the crystals with hot water, followed by deionized water. Dry the purified this compound in a vacuum oven at 60°C.

Protocol 4: Micronization of this compound

Micronization is a critical step to enhance the bioavailability of the poorly water-soluble this compound.

Materials and Equipment:

-

Purified this compound

-

Air jet mill or other suitable micronization equipment

Procedure:

-

Preparation: Ensure the purified this compound is completely dry before micronization.

-

Milling: Introduce the this compound powder into the air jet mill. The high-velocity air causes the particles to collide and break down into smaller sizes.

-

Particle Size Analysis: The goal is to achieve a particle size distribution where at least 90% of the particles are less than 2.5 µm in diameter.[13] This can be verified using techniques such as laser diffraction.

-

Collection: Collect the micronized this compound powder from the collection chamber of the mill.

Visualizations

Experimental Workflows

Caption: Workflow for this compound Production from Citrus Peels.

Signaling Pathways Modulated by this compound

Caption: Key Signaling Pathways Modulated by this compound.

Conclusion

The protocols and data presented provide a comprehensive guide for the extraction, synthesis, and purification of this compound from citrus sources. The conversion of hesperidin to this compound remains a high-yielding and widely practiced method. Adherence to detailed purification and subsequent micronization protocols is essential for producing a high-purity, bioavailable active pharmaceutical ingredient. The understanding of this compound's interaction with key cellular signaling pathways, such as PI3K/Akt, STAT3, and NF-κB, is crucial for ongoing research and the development of new therapeutic applications.[1][14]

References

- 1. Potential and Therapeutic Roles of this compound in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Quantitative Determination of this compound in Tablets by Infrared and Raman Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. WO2020016408A1 - Pharmaceutical composition in the form of a chewable tablet of this compound or of a flavonoid moiety - Google Patents [patents.google.com]

- 5. Comparative Bioavailability of Two this compound Formulations after Oral Administration to Healthy Volunteers [mdpi.com]

- 6. acgpubs.org [acgpubs.org]

- 7. Synthesis method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 8. EP3053930A1 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 9. qascf.com [qascf.com]

- 10. researchgate.net [researchgate.net]

- 11. A Green Process for the Extraction and Purification of Hesperidin from Mexican Lime Peel (Citrus aurantifolia Swingle) that is Extendible to the Citrus Genus [mdpi.com]

- 12. WO2010092592A2 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 13. CN1823807A - Micronize this compound and hesperidine composition suppository - Google Patents [patents.google.com]

- 14. This compound: A promising phytochemical for functional foods, nutraceuticals and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Semi-Synthetic Production of Diosmin from Hesperidin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diosmin, a flavone glycoside, is a valuable phlebotropic agent widely used in the treatment of chronic venous insufficiency and hemorrhoids. While naturally present in some citrus fruits, its concentration is often too low for commercially viable extraction.[1][2] Consequently, semi-synthetic production methods starting from the more abundant flavanone glycoside, hesperidin, are the primary route for industrial-scale manufacturing. Hesperidin is readily extracted from the peels of citrus fruits like oranges and lemons.[1][2]

This document provides detailed application notes and experimental protocols for the most common and effective semi-synthetic methods for converting hesperidin to this compound. The primary focus will be on the well-established iodination-dehydroiodination method, including recent advancements using greener solvent alternatives.

Chemical Transformation: Hesperidin to this compound

The conversion of hesperidin to this compound involves the introduction of a double bond in the C-ring of the flavanone structure, transforming it into a flavone. This is an oxidation reaction.

References

Application Notes and Protocols for the Quantification of Diosmin in Plasma using HPLC

These application notes provide detailed protocols for the quantification of diosmin and its aglycone, diosmetin, in plasma samples using High-Performance Liquid Chromatography (HPLC) with UV and mass spectrometric detection. The methods described are intended for researchers, scientists, and drug development professionals involved in pharmacokinetic and bioanalytical studies.

Introduction

This compound is a flavonoid glycoside commonly used in the treatment of chronic venous insufficiency and hemorrhoids. Following oral administration, this compound is hydrolyzed by intestinal microflora to its aglycone, diosmetin, which is then absorbed into the systemic circulation.[1][2][3][4][5][6] Therefore, the quantification of diosmetin in plasma is crucial for pharmacokinetic assessments of this compound. This document outlines two validated methods for this purpose: an HPLC-UV method and a more sensitive LC-MS/MS method.

Method 1: HPLC with UV Detection for Diosmetin Quantification

This method is a robust and cost-effective approach for the determination of diosmetin in human plasma, suitable for studies where high sensitivity is not a primary requirement.

Quantitative Data Summary

| Parameter | Value | Reference |

| Analyte | Diosmetin | [1][4] |

| Internal Standard | 7-Ethoxycoumarin | [1][4] |

| Linearity Range | 10 - 300 ng/mL | [1][4][5] |

| Correlation Coefficient (r) | > 0.999 | [1][4][5] |

| Limit of Quantification (LOQ) | 10 ng/mL | [1] |

| Recovery | ||

| Diosmetin (50 ng/mL) | 92.0 ± 6.5% | [1] |

| Diosmetin (100 ng/mL) | 91.1 ± 3.3% | [1] |

| Diosmetin (200 ng/mL) | 89.7 ± 1.7% | [1] |

| 7-Ethoxycoumarin (500 ng/mL) | 86.8 ± 1.3% | [1] |

| Intra-day Precision (%RSD) | 1.6 - 4.6% | [1][4][5] |

| Inter-day Precision (%RSD) | 2.2 - 5.3% | [1][4][5] |

| Accuracy | > 97.9% | [1][4][5] |

Experimental Protocol

1. Materials and Reagents:

-

Diosmetin and 7-Ethoxycoumarin reference standards

-

Methanol (HPLC grade)

-

Dimethyl sulfoxide (DMSO)

-

Diethyl ether

-

Acetic acid (glacial)

-

Phosphate buffer (0.1 M, pH 2.4)

-

Human plasma (drug-free)

-

Water (HPLC grade)

2. Standard Solution Preparation:

-

Stock Solutions (400 µg/mL): Prepare stock solutions of diosmetin and 7-ethoxycoumarin in a 50:50 (v/v) mixture of methanol and DMSO.[1]

-

Working Standard Solutions (Diosmetin): Prepare working solutions of diosmetin at concentrations of 0.5, 1.25, 2.5, 5, 10, 12.5, and 15 µg/mL by diluting the stock solution with methanol.[1]

-

Working Internal Standard Solution (7-Ethoxycoumarin): Prepare a working solution of 7-ethoxycoumarin at 25 µg/mL by diluting the stock solution with methanol.[1]

3. Sample Preparation (Liquid-Liquid Extraction):

-

Pipette 1 mL of plasma sample into a centrifuge tube.

-

Spike with 20 µL of the appropriate diosmetin working solution and 20 µL of the internal standard working solution.[1]

-

Add 2 mL of phosphate buffer (0.1 M, pH 2.4).[1]

-

Add 6 mL of diethyl ether.[1]

-

Shake for 30 minutes at 37°C.[1]

-

Centrifuge at 3000 rpm.[1]

-

Transfer the organic layer to a clean tube and evaporate to dryness.

-

Reconstitute the residue in the mobile phase for HPLC analysis.

4. HPLC Conditions:

-

Mobile Phase: Methanol:Water:Acetic Acid (55:43:2, v/v/v).[1][4][5]

-

Flow Rate: 0.9 mL/min.[1]

-

Injection Volume: As appropriate for the instrument and desired sensitivity.

5. Data Analysis:

-

Construct a calibration curve by plotting the peak height ratios of diosmetin to the internal standard against the concentration of diosmetin.

-

Determine the concentration of diosmetin in the plasma samples from the calibration curve.

Method 2: LC-MS/MS for Simultaneous Quantification of this compound and Diosmetin

This method offers higher sensitivity and specificity, allowing for the simultaneous determination of both this compound and its aglycone diosmetin. It is particularly suitable for pharmacokinetic studies requiring lower limits of quantification.

Quantitative Data Summary

| Parameter | This compound | Diosmetin | Reference |

| Internal Standard | 7-Ethoxycoumarin | 7-Ethoxycoumarin | [2] |

| Linearity Range | 0.25 - 500 ng/mL | 0.25 - 500 ng/mL | [2][7] |

| Correlation Coefficient (R²) | > 0.992 | > 0.992 | [2][7] |

| Recovery | 87.5% | 89.2% | [2][7] |

| Intra-batch Precision (%CV) | 1.5 - 11.2% | 2.8 - 12.5% | [2][7] |

| Inter-batch Precision (%CV) | 5.2 - 11.5% | 8.5 - 9.8% | [2][7] |

| Accuracy | -2.7 to 4.2% | -1.6 to 3.5% | [2][7] |

Experimental Protocol

1. Materials and Reagents:

-

This compound and Diosmetin reference standards

-

7-Ethoxycoumarin (Internal Standard)

-

Methanol (HPLC grade)

-

Formic acid

-

tert-Butyl methyl ether

-

β-glucuronidase/sulphatase

-

Human plasma (drug-free)

-

Water (HPLC grade)

2. Standard Solution Preparation:

-

Prepare stock and working standard solutions of this compound, diosmetin, and the internal standard in methanol.

3. Sample Preparation:

-

Incubate plasma samples with β-glucuronidase/sulphatase to deconjugate any metabolites.[2]

-

Perform a liquid-liquid extraction by adding tert-butyl methyl ether at pH 2.[2][7]

-

Vortex and centrifuge the samples.

-

Separate the organic layer and evaporate to dryness.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

-

Ionization Mode: Positive Ion Atmospheric Pressure Chemical Ionization (APCI).[2]

-

Detection Mode: Multiple Reaction Monitoring (MRM).[2]

-

MRM Transitions:

5. Data Analysis:

-

Construct calibration curves for both this compound and diosmetin by plotting the peak area ratios of the analyte to the internal standard against the analyte concentration.

-

Quantify the analytes in the plasma samples using the respective calibration curves.

Visualizations

Experimental Workflow

Caption: General experimental workflow for HPLC quantification of this compound/diosmetin in plasma.

Method Selection Guide

Caption: Decision tree for selecting an appropriate HPLC method.

References

- 1. staff-old.najah.edu [staff-old.najah.edu]

- 2. Simultaneous determination of this compound and diosmetin in human plasma by ion trap liquid chromatography-atmospheric pressure chemical ionization tandem mass spectrometry: Application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] A validated HPLC determination of the flavone aglycone diosmetin in human plasma. | Semantic Scholar [semanticscholar.org]

- 4. A validated HPLC determination of the flavone aglycone diosmetin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Application of FT-IR Spectroscopy for Rapid and Accurate Analysis of Diosmin in Pharmaceutical Formulations

Introduction

Diosmin, a naturally occurring flavonoid glycoside, is widely used in the treatment of chronic venous insufficiency and hemorrhoidal disease. Ensuring the quality and dosage accuracy of this compound in pharmaceutical products is crucial for its therapeutic efficacy. Fourier-Transform Infrared (FT-IR) spectroscopy offers a rapid, non-destructive, and cost-effective analytical technique for the qualitative and quantitative analysis of active pharmaceutical ingredients (APIs) like this compound. This application note details the protocols for using FT-IR spectroscopy in the analysis of this compound in pharmaceutical tablets, providing a significant advantage over time-consuming chromatographic methods by minimizing sample preparation.[1][2][3]

Principle

FT-IR spectroscopy measures the absorption of infrared radiation by a sample at different wavelengths. The resulting spectrum provides a unique molecular "fingerprint" based on the vibrational frequencies of the chemical bonds within the molecule. For quantitative analysis, the intensity of specific absorption bands, which is proportional to the concentration of the analyte, is measured.[4] The Beer-Lambert law can be applied, or more advanced chemometric methods such as Partial Least Squares (PLS) and Principal Component Regression (PCR) can be utilized for more complex matrices to enhance accuracy and reliability.[4][5][6][7]

I. Qualitative Analysis of this compound

Objective: To identify the presence of this compound in a pharmaceutical formulation by comparing its FT-IR spectrum with that of a reference standard.

Experimental Protocol:

-

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer equipped with a standard detector.

-

Sample Preparation:

-

Reference Standard: Prepare a potassium bromide (KBr) disc by intimately mixing 1-2 mg of pure this compound standard with approximately 200 mg of dry KBr powder in an agate mortar. Press the mixture into a transparent pellet using a hydraulic press.

-

Pharmaceutical Tablet: Grind a single tablet into a fine powder using a mortar and pestle. Prepare a KBr disc with the powdered tablet using the same procedure as for the reference standard.

-

-

Spectral Acquisition:

-

Record the FT-IR spectrum of the KBr pellet containing the this compound standard over the range of 4000-400 cm⁻¹.

-

Record the FT-IR spectrum of the KBr pellet containing the powdered tablet under the same instrumental conditions.

-

-

Data Analysis:

-

Overlay the FT-IR spectrum of the sample with the spectrum of the this compound reference standard.

-

Compare the positions and relative intensities of the characteristic absorption bands. The presence of this compound is confirmed if the major peaks in the sample spectrum match those of the standard. A characteristic peak for the carbonyl group in this compound is observed around 1658 cm⁻¹.[5]

-

Characteristic FT-IR Bands of this compound:

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 | O-H stretching vibrations |

| ~2900 | C-H stretching vibrations |

| ~1658 | C=O stretching (conjugated) |

| 1600-1450 | C=C aromatic ring stretching |

| ~1100 | C-O stretching |

II. Quantitative Analysis of this compound

Objective: To determine the concentration of this compound in a pharmaceutical formulation using FT-IR spectroscopy coupled with chemometric analysis.

Experimental Protocol:

-

Instrumentation: An FT-IR spectrometer, preferably with Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) or Attenuated Total Reflectance (ATR) accessories for simplified sample handling.

-

Sample Preparation (Calibration and Validation Sets):

-

Prepare a series of calibration standards by mixing known amounts of pure this compound standard with a placebo base (excipients commonly found in the tablets being analyzed) to cover a concentration range that brackets the expected this compound concentration in the commercial tablets (e.g., 60-100% w/w).[1][8]

-

Grind each standard mixture and the test tablet samples into a fine, homogeneous powder.

-

-

Spectral Acquisition:

-

Data Analysis using Chemometrics:

-

Data Pre-processing: Apply appropriate pre-processing techniques to the spectral data, such as baseline correction and normalization, to minimize variations not related to the analyte concentration.

-

Model Development: Develop a quantitative model using Partial Least Squares (PLS) regression. The model will correlate the spectral data of the calibration standards with their known this compound concentrations.

-

Model Validation: Validate the PLS model using an independent set of samples or through cross-validation to assess its predictive accuracy. Key validation parameters include the Root Mean Square Error of Prediction (RMSEP) and the coefficient of determination (R²).

-

Quantification: Use the validated PLS model to predict the this compound concentration in the unknown tablet samples from their FT-IR spectra.

-

Quantitative Data Summary:

The following tables summarize the performance of FT-IR based methods for the quantitative analysis of this compound from various studies.

Table 1: Performance of Chemometric Models for this compound Quantification

| Spectroscopic Technique | Chemometric Model | Relative Standard Error of Prediction (%) | Recovery (%) | Reference |

| FT-IR (MIR) | PLS, PCR+ | Not Specified | Not Specified | [4][7] |

| FT-Raman, DRIFTS/MIR, DRIFTS/NIR | PLS | 1.0 - 2.4 | 99.5 - 100.5 | [1][3][8] |

Table 2: Comparison of FT-IR with a Reference Method (HPLC)

| Pharmaceutical Product | This compound Content by FT-IR (mg/tablet) | This compound Content by HPLC (mg/tablet) | Recovery (%) |

| Product A | 448.5 | 450.0 | 99.7 |

| Product B | 498.2 | 500.0 | 99.6 |

(Note: The data in Table 2 is illustrative and based on typical recovery values reported in the literature.[1][8])

Visualizations

Below are diagrams illustrating the experimental workflows for the qualitative and quantitative analysis of this compound using FT-IR spectroscopy.

References

- 1. mdpi.com [mdpi.com]

- 2. scispace.com [scispace.com]

- 3. Quantitative Determination of this compound in Tablets by Infrared and Raman Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Determination of this compound in pharmaceutical formulations using Fourier transform infrared spectrophotometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scite.ai [scite.ai]

- 7. researchgate.net [researchgate.net]

- 8. Quantitative Determination of this compound in Tablets by Infrared and Raman Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note and Protocol: In Vitro Dissolution Testing of Diosmin

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the in vitro dissolution testing of diosmin tablets and capsules. It outlines the necessary equipment, reagents, and procedural steps, and includes recommendations for data analysis and interpretation.

Principle of Dissolution Testing

Experimental Protocol: In Vitro Dissolution of this compound

This protocol is based on methodologies described in various scientific publications and pharmacopeial guidelines.

Equipment and Reagents

-

Dissolution Apparatus: USP Apparatus 2 (Paddle Method) is recommended.[2][6][7]

-

Dissolution Vessels: 900 mL or 1000 mL vessels.

-

Water Bath: Capable of maintaining a constant temperature of 37 ± 0.5 °C.[6]

-

High-Performance Liquid Chromatography (HPLC) System: With a UV detector for quantification of this compound.

-

Analytical Balance: To accurately weigh samples.

-

pH Meter: For adjusting the pH of the dissolution medium.

-

Filters: 0.45 µm syringe filters compatible with the dissolution medium and sample.

-

Reagents:

Dissolution Test Parameters

The following table summarizes the recommended dissolution test parameters for this compound.

| Parameter | Recommended Condition | Notes |

| Apparatus | USP Apparatus 2 (Paddle) | Commonly used for tablets and capsules. |

| Dissolution Medium | Phosphate Buffer pH 6.8 | Other media such as 0.1 N HCl, acetate buffer pH 4.5, or distilled water can be used for development purposes. The use of surfactants (e.g., 0.5% SLS) may be necessary to enhance the solubility of this compound. |

| Volume of Medium | 900 mL | |

| Temperature | 37 ± 0.5 °C | To simulate physiological temperature. |

| Paddle Speed | 50-100 RPM | 75 RPM is a common starting point. The speed should be optimized to provide adequate hydrodynamics without causing excessive turbulence. |